molecular formula C11H6F2N2O2 B12982660 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde

2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde

Cat. No.: B12982660
M. Wt: 236.17 g/mol
InChI Key: IEMFXEBZBVLUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazole ring, which is further substituted with two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde typically involves the reaction of 2,3-difluoroaniline with glyoxal in the presence of an acid catalystThe reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarboxylic acid
  • 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dimethanol
  • 2-(2,3-difluorophenyl)-1H-imidazole-4,5-diamine

Uniqueness

2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and the difluorophenyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H6F2N2O2

Molecular Weight

236.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde

InChI

InChI=1S/C11H6F2N2O2/c12-7-3-1-2-6(10(7)13)11-14-8(4-16)9(5-17)15-11/h1-5H,(H,14,15)

InChI Key

IEMFXEBZBVLUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=C(N2)C=O)C=O

Origin of Product

United States

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